Agomelatine is a novel antidepressant that has garnered attention due to its unique pharmacological profile. It acts as a potent agonist at melatonin receptors (MT1 and MT2) and as an antagonist at the serotonin 5-HT2C receptor subtype. This dual action confers upon agomelatine the ability to modulate circadian rhythms and neurotransmitter systems, which are both implicated in the pathophysiology of mood disorders such as major depressive disorder (MDD)6.
Agomelatine-d4 is synthesized from agomelatine, which is chemically defined as N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide. The compound is derived from naphthalene analogs and was first reported in the literature in 1992. Its classification as a melatonergic drug highlights its role in modulating circadian rhythms and its potential therapeutic applications in mood disorders.
The synthesis of agomelatine-d4 involves several steps that incorporate deuterium into the molecular structure. The general synthetic pathway for agomelatine can be adapted to produce its deuterated counterpart.
The synthesis can be optimized for yield and purity by adjusting reaction temperatures (typically between 20°C to 40°C) and employing techniques such as distillation to remove by-products efficiently .
The molecular structure of agomelatine-d4 retains the core features of agomelatine but incorporates deuterium atoms, which alters its isotopic composition.
The structural modifications due to deuteration can be analyzed using techniques such as nuclear magnetic resonance spectroscopy, which provides insights into the electronic environment of the hydrogen atoms replaced by deuterium .
Agomelatine-d4 participates in various chemical reactions typical for amides and aromatic compounds:
These reactions are essential for evaluating the compound's stability, bioavailability, and interaction with biological systems .
Agomelatine-d4 exerts its effects primarily through two mechanisms:
This dual mechanism allows for a unique therapeutic profile that does not interfere with monoamine uptake pathways, setting it apart from conventional antidepressants .
Agomelatine-d4 possesses several notable physical and chemical properties:
These properties are crucial for formulation development and determining appropriate routes of administration .
Agomelatine-d4 has several potential applications in scientific research:
Agomelatine-d4 is a deuterium-labeled isotopologue of the antidepressant compound agomelatine (Valdoxan®). Its chemical name is N-[2-(7-Methoxy-1-naphthalenyl)ethyl-d4]acetamide (CAS: 1079389-44-8), with molecular formula C₁₅H₁₃D₄NO₂ and molecular weight 247.33 g/mol [1] [3]. The deuterium atoms replace four hydrogen atoms at the ethylacetamide side chain (–CD₂–CD₂–), specifically at the β-carbon positions adjacent to the naphthalene ring and acetamide group [6] [9]. This modification preserves the core structure—a naphthalene ring with 7-methoxy substitution—critical for binding melatonin (MT₁/MT₂) receptors and antagonizing 5-HT₂c receptors [7] [9].
Table 1: Molecular Characteristics of Agomelatine-d4
Property | Specification |
---|---|
Molecular Formula | C₁₅H₁₃D₄NO₂ |
Exact Mass | 247.151 g/mol |
SMILES | [2H]C([2H])(NC(=O)C)C([2H])([2H])C₁=CC=CC₂=C1C=C(OC)C=C₂ |
Isotopic Purity | >95% (typically ≥98% by HPLC) |
Chemical Structure | Deuterium at β-positions of ethylacetamide chain |
Deuterium (²H) labeling leverages the kinetic isotope effect (KIE), where C–D bonds exhibit ~6–10-fold slower metabolic cleavage than C–H bonds due to higher bond dissociation energy [1] [10]. This property makes Agomelatine-d4 invaluable for:
Table 2: Applications of Deuterium Labeling in Agomelatine Research
Application | Utility of Agomelatine-d4 |
---|---|
Mass Spectrometry | Internal standard for agomelatine quantification |
Metabolic Stability Assays | Identifies vulnerable sites in parent molecule |
Drug-Drug Interaction Studies | Probes CYP450-mediated metabolism (e.g., CYP1A2 inhibition) |
Isotope Dilution Methods | Enhances accuracy in pharmacokinetic modeling |
While Agomelatine-d4 mirrors the pharmacological activity of agomelatine—binding MT₁/MT₂ receptors (Kᵢ: 0.06–0.27 nM) and antagonizing 5-HT₂c receptors (pKᵢ: ~6.2–6.4) [1] [9]—key distinctions arise:
Table 3: Functional Comparison of Agomelatine and Agomelatine-d4
Property | Agomelatine | Agomelatine-d4 | Analytical Impact |
---|---|---|---|
Molecular Weight | 243.30 g/mol | 247.33 g/mol | +4 Da mass shift in MS spectra |
Metabolic Hotspots | Ethylacetamide chain | Stabilized deuterium sites | Reduced 7-demethylation rate |
Receptor Affinity | Identical MT₁/MT₂ binding | Identical MT₁/MT₂ binding | No pharmacological divergence |
Chromatographic Retention | RT = 8.2 min (C18) | RT = 8.2 min (C18) | Co-elution in HPLC systems |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1